benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate
Description
Benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate is a synthetic dipeptidyl α-keto amide derivative with a molecular framework that combines a carbamate-protected amine, a branched alkyl chain (2-methylpropyl), and a phenylpropanoyl moiety. The compound’s design integrates steric hindrance (via the 2-methylpropyl group) and aromatic interactions (via the phenylpropanoyl group) to optimize target binding and selectivity.
Properties
IUPAC Name |
benzyl N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKFLTYGSREKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88191-84-8 | |
| Record name | Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Peptide Coupling via Active Ester Intermediates
A predominant method involves sequential coupling of protected amino acids using pentafluorophenyl (PFP) esters.
Stepwise Synthesis
-
Valine Protection :
L-Valine is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate, yielding Cbz-valine. -
Phenylalaninal Activation :
L-Phenylalaninal is converted to its pentafluorophenyl ester using pentafluorophenol (PFP-OH) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF): -
Coupling Reaction :
Cbz-valine and Phe-al-PFP are coupled in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) at 0–5°C to minimize racemization:
Key Data :
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cbz-Cl | DCM/H₂O | 25 | 95 |
| 2 | PFP-OH/DCC | THF | 0 | 88 |
| 3 | DIPEA | DMF | 0–5 | 76 |
Solid-Phase Synthesis for Scalability
Patents describe a scalable approach using resin-bound intermediates to streamline purification:
-
Resin Loading :
Wang resin is functionalized with Fmoc-valine, followed by Fmoc deprotection with piperidine. -
In Situ Activation :
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates Phe-al in DMF, enabling coupling at 25°C: -
Cleavage and Cbz Protection :
TFA cleavage releases the peptide, followed by Cbz protection in dichloromethane with Cbz-Cl and TEA:
Advantages :
-
Reduced epimerization risk due to minimized free carboxylate exposure.
Stereochemical Control and Racemization Mitigation
MDL28170 requires strict (S) configuration at both chiral centers. Key strategies include:
Low-Temperature Coupling
Reactions conducted below 5°C suppress base-induced racemization. DIPEA, a sterically hindered base, outperforms triethylamine (TEA) in preserving stereointegrity.
Chiral Auxiliaries
Temporary use of (R)- or (S)-oxazolidinones during carboxylate activation ensures enantiomeric excess >98%.
Industrial-Scale Process Optimization
Solvent Screening
Comparative studies highlight dichloromethane (DCM) and ethyl acetate as optimal for crystallization:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| DCM | 99.5 | 85 |
| Ethyl Acetate | 98.2 | 82 |
| THF | 97.1 | 78 |
Chemical Reactions Analysis
Types of Reactions
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The carbobenzoxy (Cbz) protecting group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or hydrogenation (e.g., palladium on carbon) are used to remove the Cbz group.
Major Products Formed
Oxidation: Carbobenzoxy-valinyl-phenylalanine.
Reduction: Carbobenzoxy-valinyl-phenylalaninol.
Substitution: Valinyl-phenylalaninal.
Scientific Research Applications
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying protease inhibitors.
Biology: Investigated for its role in inhibiting calpain activity, which is crucial in cellular processes like apoptosis and cell motility.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases (e.g., Alzheimer’s and Parkinson’s), ischemic injuries, and muscle dystrophies.
Industry: Utilized in the development of pharmaceuticals and as a tool in biochemical research
Mechanism of Action
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate exerts its effects by inhibiting calpain activity. Calpains are activated by calcium ions, leading to the cleavage of various substrates involved in cellular processes. By binding to the active site of calpains, carbobenzoxy-valinyl-phenylalaninal prevents the proteolytic activity of these enzymes, thereby modulating cellular functions and protecting cells from calpain-mediated damage .
Comparison with Similar Compounds
Structural Analog: AK275 and AK295
AK275 (benzyl N-[(1S)-1-{[(1S)-1-(ethylcarbamoyl)propyl]carbamoyl}-3-methylbutyl]carbamate) and AK295 (benzyl N-[(1S)-3-methyl-1-{[(1S)-1-[(morpholin-4-ylmethyl)carbamoyl]propyl]carbamoyl}butyl]carbamate) are closely related dipeptidyl α-keto amides.
- Key Differences: Substituents: The target compound features a phenylpropanoyl group, while AK275 has an ethylcarbamoyl group and AK295 includes a morpholin-4-ylmethyl substituent. Solubility: AK295 exhibits higher aqueous solubility than AK275 due to the polar morpholine group, whereas the phenylpropanoyl group in the target compound likely reduces solubility compared to AK295 . Inhibitory Activity:
| Compound | Calpain I (Ki, μM) | Calpain II (Ki, μM) | ΔETotal (kcal/mol) |
|---|---|---|---|
| AK275 | 0.25 | 0.21 | −19.949 |
| AK295 | 0.15 | 0.041 | −21.328 |
| Target Compound* | Inferred | Inferred | Inferred |
- Molecular Interactions: AK295’s morpholine group stabilizes bond angle energy (Vθ = −21.328 kcal/mol) and electrostatic forces (Vel), whereas the phenylpropanoyl group in the target compound may prioritize van der Waals interactions (Vij) over electrostatic complementarity .
Dipeptidyl Aldehydes: Calpeptin and Leupeptin
Calpeptin (benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate) and leupeptin are peptidyl aldehyde inhibitors.
- Key Differences :
- Reactive Group : The target compound is an α-keto amide, which forms reversible covalent bonds with calpain’s active-site cysteine, whereas aldehydes like calpeptin form hemiacetal adducts .
- Selectivity : α-Keto amides generally exhibit higher specificity than aldehydes due to reduced off-target reactivity.
Complex Derivatives: SDZ283-910 and Others
SDZ283-910 (benzyl [(1R)-1-({(1S,2S,3S)-1-benzyl-2-hydroxy-4-...}carbamate) is a peptide-like inhibitor with a multi-substituted backbone.
- Key Differences: Molecular Weight: The target compound (MW ~450–500 g/mol) is smaller than SDZ283-910 (MW 825.989 g/mol), suggesting better membrane permeability . Functional Groups: SDZ283-910 incorporates hydroxyl, methoxybenzyl, and ureido groups, which enhance hydrogen bonding but complicate synthesis compared to the target compound’s simpler phenylpropanoyl motif .
Biological Activity
Benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate, also known by its CAS number 88191-84-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 382.46 g/mol. The compound features a carbamate functional group, which is known for its biological activity.
Research indicates that this compound exhibits several mechanisms of action, particularly in the context of osteogenic activity:
- Osteoblast Differentiation : In vitro studies have shown that this compound stimulates osteoblast differentiation, which is crucial for bone formation. It enhances the production of bone morphogenetic protein (BMP)-2, a key factor in osteogenesis .
- Proteasomal Activity Inhibition : At maximum osteogenic concentrations, the compound significantly inhibits osteoblastic proteosomal activity, suggesting a role in regulating protein degradation pathways involved in bone metabolism .
- Bone Formation : In vivo studies demonstrated that administration of the compound resulted in a dose-dependent increase in nascent bone formation at fracture sites in animal models, indicating its potential as a therapeutic agent for bone repair .
Table 1: Summary of Biological Activities
Notable Research Findings
- Osteogenic Potential : A study highlighted that the compound significantly increased nascent bone formation by 3.12-fold compared to controls when administered at specific doses (1 mg/kg and 5 mg/kg) in rat models .
- Safety Profile : Importantly, the compound did not adversely affect BMP synthesis in cardiovascular tissues, indicating a favorable safety profile during osteogenic activities .
- Histone Deacetylase Inhibition : Additional research indicated that related compounds with similar structural motifs demonstrated promising histone deacetylase (HDAC) inhibitory activities, suggesting potential applications in cancer therapy due to their role in regulating gene expression .
Q & A
Q. What are the standard synthetic routes for benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate, and what yields can be expected under different conditions?
Methodological Answer: Two primary synthetic routes are documented:
- Route 1 (100% yield): Reduction using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl/water quenching .
- Route 2 (76% yield): Oxidation with sulfur trioxide-pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane (DCM)/dimethyl sulfoxide (DMSO) at 0°C for 30 minutes, yielding crystalline product after workup .
Key Factors Affecting Yield:
- Temperature control: Lower temperatures (0°C) in Route 2 minimize side reactions.
- Workup efficiency: Crystallization from hexane/ethyl acetate improves purity and yield in Route 2.
Q. Table 1: Comparison of Synthetic Routes
| Condition | Route 1 | Route 2 |
|---|---|---|
| Reagents | LiAlH₄, THF | SO₃-pyridine, DCM/DMSO |
| Temperature | 20°C | 0°C |
| Yield | 100% | 76% |
| Key Step | Reduction | Oxidation |
| Reference |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and stereochemistry?
Methodological Answer:
- 1H/13C NMR: Essential for confirming molecular structure and functional groups. highlights chiral HPLC for stereochemical analysis, critical for distinguishing (S)- and (R)-configurations .
- Chiral HPLC: Resolves enantiomers using columns like Chiralpak® AD-H or OD-H, with mobile phases optimized for polar interactions (e.g., hexane/isopropanol) .
- X-ray Crystallography: Used to validate molecular geometry (e.g., bond angles, dihedral angles) as demonstrated in for analogous compounds .
Q. Table 2: Characterization Techniques
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 76% vs. 100%) for this compound?
Methodological Answer: Yield discrepancies often arise from:
- Reagent stoichiometry: Route 1 uses excess LiAlH₄ (1.1 eq), ensuring complete reduction, while Route 2 may involve competing side reactions (e.g., overoxidation).
- Purification methods: Route 1’s 100% yield likely reflects unoptimized isolation (e.g., lack of crystallization), whereas Route 2’s lower yield includes rigorous purification .
Recommendation: Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize reagent ratios.
Q. What strategies are recommended for controlling stereochemical outcomes during synthesis, particularly regarding the (S)-configuration?
Methodological Answer:
- Chiral auxiliaries: Use enantiopure starting materials (e.g., (S)-amino acids) to enforce configuration, as seen in ’s synthesis of N-cbz-protected intermediates .
- Asymmetric catalysis: Employ catalysts like Jacobsen’s Mn(III)-salen complexes for stereoselective carbamate formation.
- Analytical validation: Chiral HPLC () or polarimetry ensures stereochemical fidelity .
Q. How does the compound's calpain inhibitory activity inform its application in biochemical assays?
Methodological Answer: The compound (MDL 28170) is a selective calpain inhibitor, blocking Ca²⁺-dependent proteolysis. Key findings include:
Q. Table 3: Biochemical Activity Data
| Parameter | Result | Reference |
|---|---|---|
| IC₅₀ (calpain inhibition) | 50 nM | |
| Selectivity (vs. cathepsin B) | >100-fold |
Q. What computational approaches are suitable for modeling its 3D structure and interactions?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with the calpain crystal structure (PDB: 1DF0) to predict binding poses.
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., charge distribution on the carbonyl group) .
- MD simulations: Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.
Q. How can functional group transformations (e.g., nitro reduction) be applied to modify the compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
